1-Bromo-4-(1-chloroethyl)benzene

Catalog No.
S689028
CAS No.
20488-10-2
M.F
C8H8BrCl
M. Wt
219.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(1-chloroethyl)benzene

CAS Number

20488-10-2

Product Name

1-Bromo-4-(1-chloroethyl)benzene

IUPAC Name

1-bromo-4-(1-chloroethyl)benzene

Molecular Formula

C8H8BrCl

Molecular Weight

219.5 g/mol

InChI

InChI=1S/C8H8BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

GRBCXCXQMLHBTA-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Br)Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Br)Cl

Synthesis and Characterization:

-Bromo-4-(1-chloroethyl)benzene, also known as 1-(bromomethyl)-4-ethylbenzene, is an organic compound with the formula C₈H₈BrCl. While not as widely studied as its close relative 1-bromo-4-chlorobenzene, it has been synthesized and characterized in scientific research. Researchers have employed various methods for its synthesis, including:

  • Friedel-Crafts alkylation of 4-bromotoluene with chloroacetaldehyde [].
  • Palladium-catalyzed cross-coupling of 4-bromotoluene with 1-chloroethyl bromide [].

These studies typically involve detailed characterization of the synthesized compound using various techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis [, ].

Potential Applications:

While specific research applications of 1-bromo-4-(1-chloroethyl)benzene are limited, its structural features suggest potential in various areas:

  • Organic synthesis: The presence of both a bromo and a chloroethyl group makes it a potential precursor for the synthesis of more complex molecules through various substitution or coupling reactions.
  • Material science: The aromatic ring and halogenated groups could be of interest for exploring applications in areas like flame retardants or polymer synthesis, although further research is needed.

Limitations and Future Research:

The current research on 1-bromo-4-(1-chloroethyl)benzene is relatively limited compared to other related aromatic compounds. Further studies are required to:

  • Explore its reactivity: A deeper understanding of its reactivity profile towards various reagents would be crucial for evaluating its potential in organic synthesis.
  • Investigate potential applications: Dedicated research efforts are needed to explore its potential applications in material science, medicinal chemistry, or other relevant fields.

1-Bromo-4-(1-chloroethyl)benzene, also known as 1-(bromomethyl)-4-ethylbenzene, is an organic compound with the molecular formula C₈H₈BrCl. It features a bromine atom and a chloroethyl group attached to a benzene ring, making it a halogenated derivative of benzene. This compound is characterized by its significant reactivity due to the presence of both halogen atoms, which can participate in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds. This reaction typically requires elevated temperatures and suitable solvent conditions.
  • Electrophilic Aromatic Substitution: The compound can also participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring. Common electrophiles include nitronium ion for nitration and sulfur trioxide for sulfonation.
  • Elimination Reactions: Under certain conditions, the chloroethyl group may undergo elimination reactions, producing alkenes or other derivatives depending on the reaction environment.

1-Bromo-4-(1-chloroethyl)benzene exhibits notable biological activity by interacting with various enzymes and proteins. It has been shown to influence cellular processes such as gene expression and cell signaling pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are crucial for metabolizing many xenobiotics. This interaction may lead to the formation of reactive intermediates that can modify nucleic acids and proteins, potentially altering their structure and function.

Several methods have been developed for synthesizing 1-Bromo-4-(1-chloroethyl)benzene:

  • Bromination of 4-(1-chloroethyl)benzene: One common synthesis route involves the bromination of 4-(1-chloroethyl)benzene using bromine in the presence of catalysts such as iron or aluminum bromide. This reaction is typically performed under controlled conditions to ensure selective bromination at the para position of the benzene ring.
  • Alternative Routes: Other synthetic routes may include variations in reaction conditions or alternative starting materials, but detailed methodologies are less documented in available literature .

The applications of 1-Bromo-4-(1-chloroethyl)benzene span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing advanced materials with specific electronic and optical properties, contributing to innovations in material science.
  • Medicinal Chemistry: It is explored for its potential biological activity and as a building block in drug discovery, highlighting its relevance in medicinal chemistry research.

Several similar compounds can be compared to 1-Bromo-4-(1-chloroethyl)benzene based on their structural features and reactivity:

Compound NameStructureKey Differences
1-Bromo-4-fluoroethylbenzeneC₈H₈BrFContains a fluoroethyl group instead of chloroethyl, affecting reactivity.
1-Bromo-4-chlorobenzeneC₆H₅BrLacks the ethyl group; simpler structure with different reactivity patterns.
1-Bromo-4-(trifluoroethyl)benzeneC₈H₈BrF₃Contains a trifluoroethyl group; significantly alters electronic properties.
Benzyl chlorideC₇H₇ClA simpler structure without the aromatic substitution; primarily used as an alkylating agent.

The uniqueness of 1-Bromo-4-(1-chloroethyl)benzene lies in its specific combination of bromine and chloroethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. Its dual halogen functionality allows for versatile applications in organic synthesis and material science while presenting unique challenges in biological interactions .

XLogP3

3.4

Dates

Last modified: 08-15-2023

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